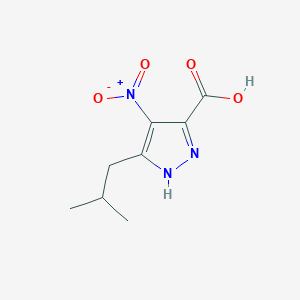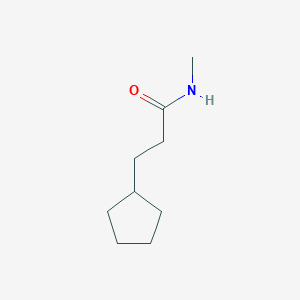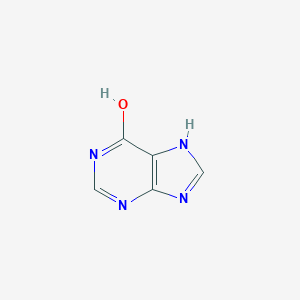
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, also known as tryptophan methyl ester, is an important amino acid derivative that has been widely used in various scientific research applications. Its unique chemical structure and properties make it an attractive candidate for studying the biochemical and physiological effects of amino acid derivatives.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is not fully understood. However, it is believed to act as a precursor to serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. It may also have an impact on other neurotransmitters such as dopamine and norepinephrine.
Biochemische Und Physiologische Effekte
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can have a positive impact on mood, appetite, and sleep. It has also been shown to have an impact on the regulation of other neurotransmitters such as dopamine and norepinephrine. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may have a protective effect on the brain and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a stable chemical structure, which makes it suitable for use in a wide range of experiments. It is also readily available and relatively inexpensive. However, there are some limitations to its use. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are many future directions for the study of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. One area of research is the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the study of its impact on other neurotransmitters such as dopamine and norepinephrine. Additionally, there is potential for the use of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid in the synthesis of peptides for drug delivery and other biomedical applications. Further research is needed to fully understand the mechanism of action and potential applications of this important amino acid derivative.
Synthesemethoden
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be synthesized through various methods, including the Fischer indole synthesis, the Pictet-Spengler reaction, and the Leimgruber-Batcho indole synthesis. The Fischer indole synthesis involves the reaction of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Leimgruber-Batcho indole synthesis involves the reaction of a substituted aniline with phosgene and a Grignard reagent.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has been used in various scientific research applications, including the study of neurotransmitters, the development of new drugs, and the synthesis of peptides. It has been shown to have a significant impact on the regulation of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used in the development of new drugs for the treatment of depression, anxiety, and other psychiatric disorders. In addition, it has been used in the synthesis of peptides for drug delivery and other biomedical applications.
Eigenschaften
CAS-Nummer |
140397-34-8 |
|---|---|
Produktname |
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
1-methyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
AACXATMOEQTZJH-UHFFFAOYSA-N |
SMILES |
CN1C(CC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
CN1C(CC2=CC=CC=C21)C(=O)O |
Synonyme |
1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



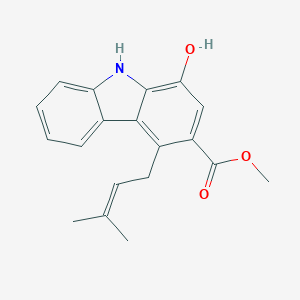
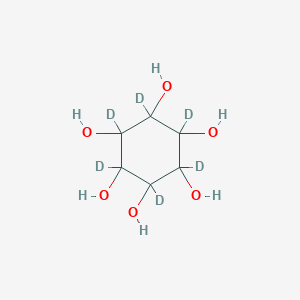
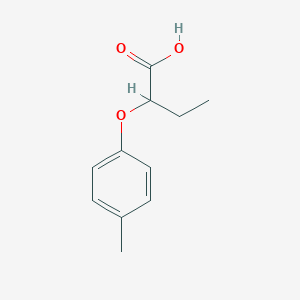
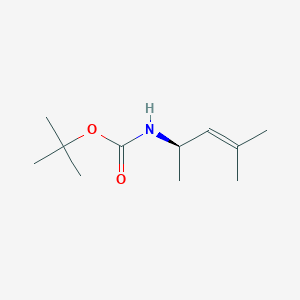
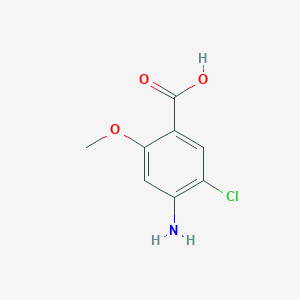
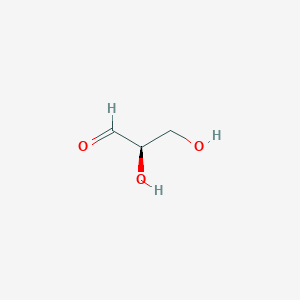
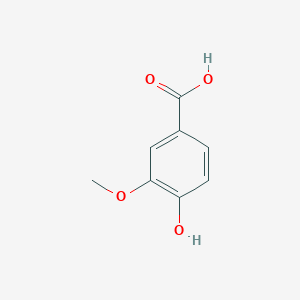
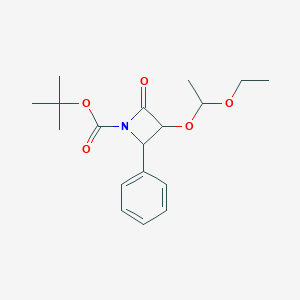
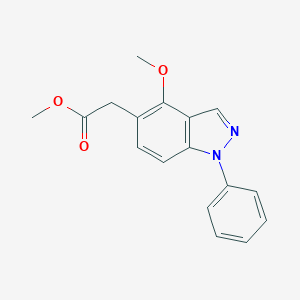
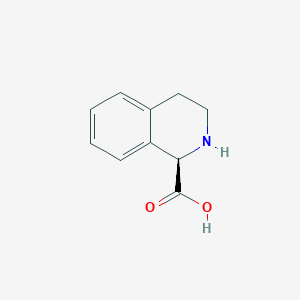
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
